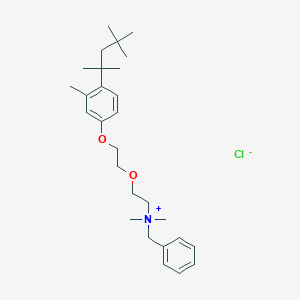
Methylbenzethonium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methylbenzethonium chloride is a quaternary ammonium compound. It is known for its surfactant properties, making it useful in various industrial and research applications. This compound is often used in formulations requiring antimicrobial and surface-active agents.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of benzyldimethyl(2-(2-((4-(1,1,3,3-tetramethylbutyl)-M-tolyl)oxy)ethoxy)ethyl)ammonium chloride typically involves the quaternization of a tertiary amine with an alkyl halide. The reaction is carried out in a solvent such as ethanol or methanol, under reflux conditions. The general reaction scheme is as follows:
Preparation of the Tertiary Amine: The tertiary amine is synthesized by reacting dimethylamine with benzyl chloride.
Quaternization: The tertiary amine is then reacted with 2-(2-((4-(1,1,3,3-tetramethylbutyl)-M-tolyl)oxy)ethoxy)ethyl chloride to form the quaternary ammonium compound.
Industrial Production Methods
In industrial settings, the production of benzyldimethyl(2-(2-((4-(1,1,3,3-tetramethylbutyl)-M-tolyl)oxy)ethoxy)ethyl)ammonium chloride is scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The process involves:
Continuous Mixing: Reactants are continuously fed into the reactor.
Temperature Control: The reaction temperature is carefully controlled to optimize the yield.
Purification: The product is purified using techniques such as crystallization or distillation.
化学反応の分析
Types of Reactions
Methylbenzethonium chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as hydroxide ions or alkoxide ions in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of corresponding aldehydes or carboxylic acids.
Reduction: Formation of secondary or primary amines.
Substitution: Formation of new quaternary ammonium compounds with different anions.
科学的研究の応用
Methylbenzethonium chloride has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in cell culture studies as an antimicrobial agent.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the formulation of disinfectants and cleaning agents.
作用機序
The mechanism of action of benzyldimethyl(2-(2-((4-(1,1,3,3-tetramethylbutyl)-M-tolyl)oxy)ethoxy)ethyl)ammonium chloride involves its interaction with cell membranes. The compound disrupts the lipid bilayer, leading to cell lysis and death. This is particularly effective against bacteria and fungi. The molecular targets include membrane proteins and lipids, and the pathways involved are related to membrane integrity and ion transport.
類似化合物との比較
Similar Compounds
Benzalkonium chloride: Another quaternary ammonium compound with similar antimicrobial properties.
Cetyltrimethylammonium bromide: Used as a surfactant and antimicrobial agent.
Dodecylbenzenesulfonic acid: A surfactant with strong detergent properties.
Uniqueness
Methylbenzethonium chloride is unique due to its specific structure, which imparts distinct surfactant and antimicrobial properties. Its bulky substituents provide enhanced stability and efficacy compared to other quaternary ammonium compounds.
特性
CAS番号 |
15716-02-6 |
|---|---|
分子式 |
C28H44ClNO2 |
分子量 |
462.1 g/mol |
IUPAC名 |
benzyl-dimethyl-[2-[2-[3-methyl-4-(2,4,4-trimethylpentan-2-yl)phenoxy]ethoxy]ethyl]azanium;chloride |
InChI |
InChI=1S/C28H44NO2.ClH/c1-23-20-25(14-15-26(23)28(5,6)22-27(2,3)4)31-19-18-30-17-16-29(7,8)21-24-12-10-9-11-13-24;/h9-15,20H,16-19,21-22H2,1-8H3;1H/q+1;/p-1 |
InChIキー |
WYWSKWZUWZLELX-UHFFFAOYSA-M |
SMILES |
CC1=C(C=CC(=C1)OCCOCC[N+](C)(C)CC2=CC=CC=C2)C(C)(C)CC(C)(C)C.[Cl-] |
正規SMILES |
CC1=C(C=CC(=C1)OCCOCC[N+](C)(C)CC2=CC=CC=C2)C(C)(C)CC(C)(C)C.[Cl-] |
Key on ui other cas no. |
15716-02-6 |
同義語 |
Diisobutyl cresoxyethoxyethyl dimethyl benzyl ammonium chloride |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















